molecular formula C18H21NO B3024931 6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 135897-70-0

6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B3024931
CAS No.: 135897-70-0
M. Wt: 267.4 g/mol
InChI Key: VSAHOUURMCGEEP-UHFFFAOYSA-N
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Description

6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS 135897-70-0) is a high-purity carbazole derivative of significant interest in medicinal chemistry and infectious disease research. This compound, with a molecular weight of 267.37 g/mol and the molecular formula C₁₈H₂₁NO, is a key scaffold in the exploration of novel therapeutic agents [ ]. Its structure features two aromatic rings and one rotatable bond, contributing to its specific interactions in biological systems [ ]. In recent preclinical research, this compound, also referred to as THCz-1, has demonstrated potent activity against the tachyzoite-stage growth of the apicomplexan parasite Toxoplasma gondii , exhibiting an IC₅₀ value of approximately 2 μM [ ]. Its mechanism of action is associated with the collapse of the ΔpH component of the proton motive force (PMF), functioning as a protonophore uncoupler with an IC₅₀ of less than 1 μM in inverted membrane vesicle assays [ ]. This mechanism is of broad interest for developing anti-infective agents targeting energy production in pathogens. Beyond parasitology, carbazole derivatives are also investigated as selective antagonists for dopamine D3 receptors, indicating potential applications in central nervous system disorders [ ]. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers can access this compound in various formats, including dry powder or DMSO solutions, to facilitate high-throughput screening and early-stage drug discovery efforts [ ].

Properties

IUPAC Name

6-cyclohexyl-2,3,4,9-tetrahydrocarbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c20-17-8-4-7-14-15-11-13(12-5-2-1-3-6-12)9-10-16(15)19-18(14)17/h9-12,19H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAHOUURMCGEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)NC4=C3CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336522
Record name 6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135897-70-0
Record name 6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the following steps:

    Starting Materials: The synthesis begins with cyclohexylamine and a suitable carbazole precursor.

    Cyclization Reaction: The cyclization is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated carbazole derivatives.

Scientific Research Applications

6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has diverse applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in organic electronics and optoelectronic devices.

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can vary, but they often include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 6-position substituent significantly impacts molecular geometry and intermolecular interactions. Key comparisons include:

Compound Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features
6-Methoxy-carbazol-1-one Methoxy C₁₃H₁₃NO₂ 215.25 213–214 Non-planar, hydrogen-bonded crystal lattice
6-Methyl-carbazol-1-one Methyl C₁₃H₁₃NO 199.25 N/A Used as a synthetic intermediate; planar distortion noted
6-Chloro-carbazol-1-one Chloro C₁₂H₁₀ClNO 219.67 N/A Electron-withdrawing effects; density 1.397 g/cm³
6-Bromo-carbazol-1-one Bromo C₁₂H₁₀BrNO 264.13 N/A Disordered cyclohexene ring; N–H⋯O hydrogen bonds
6-Cyclohexyl-carbazol-1-one Cyclohexyl C₁₈H₂₁NO 267.37 Not reported Predicted high hydrophobicity and steric bulk
  • Non-planarity: The 6-methoxy derivative exhibits a dihedral angle of 14.8° between aromatic and cyclohexenone rings, stabilized by N–H⋯O hydrogen bonds . Similar distortions are likely in the cyclohexyl analog due to steric hindrance.
  • Crystallinity : Bromo- and methoxy-substituted compounds form hydrogen-bonded dimers or chains, whereas the cyclohexyl group may promote van der Waals-driven packing .

Q & A

Q. What are the established synthetic routes for 6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of hydrazone precursors under acidic conditions. For example, refluxing a mixture of substituted hydrazones (e.g., 2-(2-(4-substituted-phenyl)hydrazono)cyclohexanone) in acetic acid and hydrochloric acid (3:1 ratio) at 398–403 K for 2–6 hours achieves cyclization . Yield optimization requires strict temperature control (deviations >5 K reduce yield by ~20%) and solvent selection (ethanol for recrystallization improves purity to >95%) . TLC monitoring (petroleum ether:ethyl acetate, 95:5) ensures reaction completion.

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

X-ray crystallography is the gold standard for structural validation. Key parameters include:

  • Dihedral angles between the benzene and pyrrole rings (e.g., 1.69° in 6-methoxy analogs, indicating non-planarity) .
  • Hydrogen bonding networks (e.g., N–H···O/S interactions stabilizing crystal packing) .
    Complementary techniques:
  • 1H NMR : Signals at δ 7.4–7.7 ppm confirm aromatic protons; δ 2.6–3.0 ppm corresponds to cyclohexene CH2 groups .
  • IR spectroscopy : Absorbances at ~3400 cm⁻¹ (N–H stretch) and ~1680 cm⁻¹ (C=O stretch) .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Column chromatography : Silica gel with petroleum ether:ethyl acetate (95:5) achieves >90% purity .
  • Recrystallization : Ethanol removes polar impurities (e.g., unreacted hydrazones), improving crystalline homogeneity .
  • HPLC : Reverse-phase C18 columns (acetonitrile:water, 70:30) resolve structurally similar contaminants (e.g., tetrahydrocarbazole isomers) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexyl substituent influence reactivity and biological activity?

The cyclohexyl group introduces steric hindrance, reducing electrophilic substitution rates at the C6 position by ~40% compared to methoxy analogs . Computational studies (DFT at B3LYP/6-31G*) show:

  • Electron-donating effects : Cyclohexyl’s σ* orbitals destabilize the carbazole π-system, lowering HOMO-LUMO gaps by 0.3 eV .
  • Bioactivity : Increased lipophilicity (logP ~3.5 vs. ~2.1 for methyl derivatives) enhances membrane permeability but may reduce solubility .

Q. What experimental designs resolve contradictions in reported crystal structure data for carbazole derivatives?

Discrepancies in dihedral angles (e.g., 0.71° vs. 1.69° non-planarity ) arise from:

  • Disordered atoms : Refinement with SHELXL using PART and SUMP instructions resolves occupancy conflicts (e.g., split C2A/C3A/C4A positions ).
  • Hydrogen bonding variability : Systematic variation of crystallization solvents (e.g., DMSO vs. ethanol) isolates solvent-dependent packing effects .

Q. How can computational methods optimize reaction pathways for novel carbazole derivatives?

The ICReDD framework integrates:

  • Quantum mechanical calculations : Transition state analysis (e.g., IRC in Gaussian 16) identifies rate-limiting steps (e.g., cyclohexene ring closure) .
  • Machine learning : Bayesian optimization of reaction parameters (temperature, catalyst loading) reduces trial iterations by 70% .
  • Reactor simulation : COMSOL Multiphysics models heat/mass transfer in reflux setups to prevent local overheating (>5 K gradients reduce yield by 15%) .

Q. What strategies mitigate regioselectivity challenges during functionalization of the carbazole core?

  • Directing groups : Introducing a temporary ester at C3 (via Friedel-Crafts acylation) directs electrophiles to C6 with >85% selectivity .
  • Catalytic systems : Pd(OAc)₂ with P(2-furyl)₃ ligand enables Suzuki coupling at C6 without disrupting the tetrahydro ring .
  • Protection/deprotection : Boc protection of the pyrrole nitrogen prevents unwanted N-alkylation .

Methodological Notes

  • Data contradiction resolution : Cross-validate NMR/X-ray data with computational models (e.g., Mercury CSD for packing analysis) .
  • Experimental design : Use factorial designs (e.g., 2³ factorial for temperature, solvent ratio, catalyst loading) to quantify interaction effects .

This FAQ synthesizes methodologies from crystallography, synthetic chemistry, and computational modeling to address both foundational and cutting-edge research challenges.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Reactant of Route 2
Reactant of Route 2
6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

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